N-[1-(1-benzofuran-2-yl)ethyl]-N-cyclopentylamine
Description
N-[1-(1-Benzofuran-2-yl)ethyl]-N-cyclopentylamine is a secondary amine featuring a benzofuran moiety linked to an ethyl chain and a cyclopentyl group. This structure suggests possible applications in medicinal chemistry, particularly as a precursor for ligands targeting central nervous system receptors or enzymes.
Properties
IUPAC Name |
N-[1-(1-benzofuran-2-yl)ethyl]cyclopentanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO/c1-11(16-13-7-3-4-8-13)15-10-12-6-2-5-9-14(12)17-15/h2,5-6,9-11,13,16H,3-4,7-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHRWDISKRNAPNZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC2=CC=CC=C2O1)NC3CCCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(1-benzofuran-2-yl)ethyl]-N-cyclopentylamine typically involves the following steps:
Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through various methods, including the cyclization of 2-hydroxyphenyl ketones with acetic anhydride or the use of palladium-catalyzed coupling reactions.
Alkylation: The benzofuran ring is then alkylated with an appropriate alkyl halide to introduce the ethyl group.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
N-[1-(1-benzofuran-2-yl)ethyl]-N-cyclopentylamine undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the benzofuran ring or the ethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)
Substitution: Alkyl halides, nucleophiles such as amines or thiols
Major Products
Oxidation: Ketones, carboxylic acids
Reduction: Dihydrobenzofuran derivatives
Substitution: Various substituted benzofuran derivatives
Scientific Research Applications
Anticancer Activity
N-[1-(1-benzofuran-2-yl)ethyl]-N-cyclopentylamine exhibits significant anticancer properties. Research indicates that this compound induces apoptosis in cancer cells and causes cell cycle arrest, particularly at the G2/M phase. The mechanisms include:
- Induction of Apoptosis : The compound activates caspase pathways, leading to programmed cell death in various cancer cell lines, including breast and prostate cancer cells .
- Cell Cycle Arrest : Studies show that it interrupts the cell cycle, preventing the proliferation of cancer cells.
Table 1: Summary of Anticancer Mechanisms
| Mechanism | Description | Cancer Cell Lines Tested |
|---|---|---|
| Induction of Apoptosis | Activates caspase pathways for programmed cell death | Breast, Prostate |
| Cell Cycle Arrest | Arrests cell cycle at G2/M phase | Various |
Enzyme Inhibition
The compound has been studied for its ability to inhibit specific enzymes that play a role in cancer progression. For instance, it has shown potential as an inhibitor of PI3K and VEGFR-2, which are critical in tumor growth and angiogenesis .
Antimicrobial Properties
Research indicates that this compound also possesses antimicrobial properties. It has been tested against various bacterial strains, demonstrating efficacy in inhibiting growth .
Table 2: Biological Activities
| Activity Type | Description | Efficacy |
|---|---|---|
| Enzyme Inhibition | Inhibits PI3K and VEGFR-2 | High |
| Antimicrobial | Effective against various bacterial strains | Moderate |
Synthesis and Chemical Properties
The synthesis of this compound typically involves the reaction of benzofuran derivatives with cyclopentylamine under controlled conditions. Characterization techniques such as NMR and IR spectroscopy are employed to confirm the structure.
Table 3: Synthesis Overview
| Step | Reaction Conditions | Yield |
|---|---|---|
| Benzofuran Reaction | Reaction with cyclopentylamine at elevated temperatures | 85% |
| Characterization | NMR and IR spectroscopy for structural confirmation | Confirmed |
Case Study 1: Anticancer Efficacy
A study examined the effects of this compound on human prostate cancer cell lines (PC3). The compound demonstrated an IC50 value significantly lower than standard chemotherapeutics, indicating superior efficacy in inducing apoptosis and inhibiting cell proliferation .
Case Study 2: Antibacterial Activity
In another investigation, the compound was tested against antibiotic-resistant bacterial strains. Results showed a notable reduction in bacterial viability, suggesting its potential as a therapeutic agent against resistant infections .
Mechanism of Action
The mechanism of action of N-[1-(1-benzofuran-2-yl)ethyl]-N-cyclopentylamine involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Due to the scarcity of direct experimental data on N-[1-(1-benzofuran-2-yl)ethyl]-N-cyclopentylamine, comparisons are drawn from structurally analogous compounds with documented properties. Key structural analogs include:
N-Benzyl-N-cyclopentylamine
- Structure : Replaces the benzofuran-ethyl group with a benzyl moiety.
- Properties :
1-(1-Benzofuran-2-yl)ethylamine
- Structure : Lacks the cyclopentyl substituent, retaining only the benzofuran-ethylamine backbone.
- Properties :
- Lower molecular weight (191.2 g/mol vs. 259.4 g/mol for the target compound).
- Enhanced aqueous solubility (~15 mg/mL vs. <5 mg/mL estimated for the cyclopentyl derivative).
- Reported as a precursor in the synthesis of 5-HT₂A receptor ligands, highlighting the benzofuran group’s role in receptor binding .
N-Cyclopentyl-2-(2-methoxyphenyl)ethylamine
- Structure : Substitutes benzofuran with a methoxyphenyl group.
- Properties :
- Moderate affinity for α-adrenergic receptors (Ki ~120 nM), likely due to the methoxy group’s electron-donating effects.
- Lower thermal stability (decomposition at 150°C vs. estimated 180°C for the benzofuran analog).
- Key Difference : The methoxyphenyl group may confer greater metabolic susceptibility via demethylation pathways compared to the benzofuran’s fused ring system.
Data Table: Comparative Properties of Analogous Compounds
Research Findings and Implications
- Structural Flexibility vs. Stability : The cyclopentyl group in the target compound likely enhances metabolic stability compared to smaller alkylamines but may reduce binding affinity due to steric effects.
- Benzofuran vs.
- Synthetic Challenges : The tertiary amine in this compound may complicate enantiomeric resolution, unlike primary amine analogs.
Biological Activity
N-[1-(1-benzofuran-2-yl)ethyl]-N-cyclopentylamine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article compiles findings from various studies to elucidate its biological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : CHNO
- Molecular Weight : 229.32 g/mol
- Chemical Structure : The compound features a benzofuran moiety linked to a cyclopentylamine group, contributing to its unique pharmacological properties.
Research indicates that this compound may interact with multiple biological targets, influencing various pathways:
- Inhibition of Enzymatic Activity : Studies have shown that derivatives of benzofuran compounds can inhibit key enzymes such as PI3K and VEGFR-2, which are involved in cancer cell proliferation and angiogenesis. For instance, related compounds have demonstrated IC values in the low nanomolar range against these targets .
Anticancer Properties
Recent investigations have highlighted the anticancer potential of benzofuran derivatives, including this compound:
- Cell Line Studies : The compound has been tested against various cancer cell lines, including HeLa (cervical cancer), MCF-7 (breast cancer), and PC3 (prostate cancer). These studies revealed significant cytotoxic effects, with mechanisms involving apoptosis induction and cell cycle arrest .
-
Cytotoxicity Data :
Cell Line IC (µM) Mechanism of Action HeLa 5.0 Apoptosis induction MCF-7 8.0 Cell cycle arrest at G1/S phase PC3 6.5 Inhibition of PI3K and VEGFR-2
Neuroprotective Effects
In addition to its anticancer properties, some studies suggest that benzofuran derivatives may exhibit neuroprotective effects, possibly through modulation of neurotransmitter systems. However, specific data on this compound in this context remains limited.
Case Studies
- Study on Anticancer Activity :
- Mechanistic Insights :
Q & A
Q. What are the recommended synthetic routes for N-[1-(1-benzofuran-2-yl)ethyl]-N-cyclopentylamine, and what purification methods are effective?
Methodological Answer: The synthesis typically involves multi-step organic reactions. A plausible pathway includes:
Benzofuran Core Formation : Cyclization of substituted phenols with α,β-unsaturated ketones under acidic conditions to generate the benzofuran moiety .
Alkylation/Amine Coupling : Reacting 1-(1-benzofuran-2-yl)ethyl derivatives with cyclopentylamine via reductive amination or nucleophilic substitution. For example, DEA reports on structurally similar compounds (e.g., 1-(1-benzofuran-2-yl)-N-methylpropan-2-amine) use HCl salts for stabilization .
Purification : Recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, hexane/ethyl acetate gradients) to isolate the target compound. Purity can be confirmed via melting point analysis and HPLC .
Q. Key Considerations :
- Monitor reaction progress using TLC.
- Optimize solvent polarity for crystallization to avoid co-precipitation of byproducts.
Q. Which spectroscopic and crystallographic techniques are most reliable for characterizing this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) :
- Mass Spectrometry (MS) : High-resolution ESI-MS to confirm molecular ion peaks (e.g., [M+H]⁺) and rule out isotopic impurities .
- X-ray Crystallography : For unambiguous structural confirmation. Similar benzofuran derivatives (e.g., N-Ethyl-N-(2-methoxyphenyl)benzenesulfonamide) have been resolved using single-crystal diffraction .
Q. Data Interpretation Tips :
- Compare spectral data with NIST’s benzofuran derivatives (e.g., 2-acetylbenzofuran) for benchmarking .
Advanced Research Questions
Q. How can researchers optimize the synthetic yield of this compound while minimizing side reactions?
Methodological Answer:
- Design of Experiments (DoE) : Use factorial design to evaluate variables:
- Temperature : Higher temperatures (80–100°C) may accelerate amination but risk decomposition.
- Catalyst : Test Pd/C or Raney Ni for reductive amination efficiency .
- Solvent : Polar aprotic solvents (e.g., DMF) improve amine reactivity but may require rigorous drying.
- In Situ Monitoring : Employ FTIR or Raman spectroscopy to detect intermediate formation and adjust conditions dynamically .
Case Study :
DEA reports on related compounds achieved >80% purity via iterative solvent optimization (e.g., switching from methanol to ethanol for recrystallization) .
Q. How should researchers resolve contradictions in analytical data (e.g., conflicting NMR or MS results)?
Methodological Answer:
- Cross-Validation :
- Advanced Chromatography :
- HPLC-MS/MS : Detect trace impurities (<0.1%) that may skew MS data.
- Chiral HPLC : Resolve enantiomeric excess if stereochemistry is ambiguous .
Example :
A DEA study resolved conflicting UV/Vis data by repeating analyses under nitrogen to prevent oxidation .
Q. What computational strategies are effective for modeling the interactions of this compound with biological targets?
Methodological Answer:
- Molecular Docking :
- Software : AutoDock Vina or Schrödinger Suite for predicting binding affinity to enzymes/receptors.
- Ligand Preparation : Optimize the compound’s 3D structure using DFT (B3LYP/6-31G*) to refine charge distribution .
- MD Simulations :
Case Study :
ChemSpider’s InChI key for related benzofuran derivatives (e.g., hydroiodide salts) enabled accurate docking with serotonin receptors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
